![molecular formula C7H15N3O2 B1341584 2-Morpholin-4-ylpropanohydrazide CAS No. 32418-66-9](/img/structure/B1341584.png)
2-Morpholin-4-ylpropanohydrazide
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Overview
Description
2-Morpholin-4-ylpropanohydrazide is a potent organic compound. It has an empirical formula of C7H15N3O2 . The molecular weight of this compound is 173.21 g/mol.
Molecular Structure Analysis
The molecular structure of 2-Morpholin-4-ylpropanohydrazide can be represented by the SMILES string O=C(NN)C©N1CCOCC1 . The InChI key for this compound is RJPAHZIMQDRFIH-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
2-Morpholin-4-ylpropanohydrazide is a versatile chemical compound employed in the synthesis of various bioactive molecules. For example, it serves as a key intermediate in the efficient synthesis of potent antimicrobials, including arecoline derivatives, by undergoing bromination and cyclization processes (Kumar, Sadashiva, & Rangappa, 2007). Additionally, this compound has been utilized in the synthesis of 1,3,4-oxadiazole derivatives with anti-inflammatory properties, highlighting its role in developing novel biologically active compounds (Somashekhar & Kotnal, 2019).
Antimicrobial and Anti-Inflammatory Studies
A series of 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives were synthesized and exhibited significant in vitro and in vivo anti-inflammatory activities, underscoring the therapeutic potential of morpholin-4-ylpropanohydrazide derivatives in inflammation management (Somashekhar & Kotnal, 2019).
Anticancer Applications
2-Morpholin-4-ylpropanohydrazide derivatives have also been explored for their potential in cancer therapy. Phthalocyanine derivatives possessing morpholine groups have shown promising results in photodynamic therapy against cancer cell lines, indicating the compound's role in synthesizing agents for cancer treatment (Kucińska et al., 2015).
Antioxidant Activity
Research has also delved into the antioxidant properties of morpholine derivatives. For instance, compounds based on 2-morpholino-N-(propane-2-ylidene) acetohydrazide demonstrated antioxidant activity, suggesting their potential in mitigating oxidative stress-related conditions (Nurkenov et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Morpholin-4-ylpropanohydrazide are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It is likely that this compound interacts with its targets in a way that alters cellular processes, but the specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action, which, as mentioned above, are currently unknown .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of 2-Morpholin-4-ylpropanohydrazide’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-Morpholin-4-ylpropanohydrazide. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .
properties
IUPAC Name |
2-morpholin-4-ylpropanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-6(7(11)9-8)10-2-4-12-5-3-10/h6H,2-5,8H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGROZZUNALCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589838 |
Source
|
Record name | 2-(Morpholin-4-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-ylpropanohydrazide | |
CAS RN |
32418-66-9 |
Source
|
Record name | 2-(Morpholin-4-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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